In the field of oncology, pyrrolidine and piperidine derivatives have been explored for their antitumor properties. The aforementioned Akt inhibitors have demonstrated the ability to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in mice1. This suggests their potential application as antitumor agents in cancer therapy.
Several pyrrolidine and piperidine derivatives have been synthesized and evaluated for their antiarrhythmic and hypotensive activities. Compounds with arylpiperazine moieties have shown strong antiarrhythmic and antihypertensive effects, which may be related to their alpha-adrenolytic properties467. These findings indicate the potential use of these compounds in the treatment of cardiovascular disorders.
In neurology, the anticonvulsant activity of pyrrolidine derivatives has been a focus of research. Some derivatives have been found to be more effective than well-known antiepileptic drugs, with a more beneficial protective index5. This highlights the potential for developing new antiepileptic medications based on pyrrolidine and piperidine scaffolds.
Pyrrolidine and piperidine derivatives have also been investigated for their antimicrobial properties. Aryl piperazine and pyrrolidine derivatives have been synthesized and tested for their antiplasmodial activity against Plasmodium falciparum, with some compounds showing significant inhibitory effects at low concentrations9. Additionally, certain derivatives have been studied as human CCR5 antagonists, which could have implications for the treatment of viral infections8.
The compound is classified as an N-heterocyclic compound, which includes various nitrogen-containing cyclic structures. It is particularly relevant in the field of pharmaceuticals due to its structural similarity to biologically active molecules. Research indicates that derivatives of piperidine and pyrrolidine are often explored for their pharmacological properties, including potential applications in treating neurological disorders and as intermediates in organic synthesis .
The synthesis of 2-Pyrrolidin-1-ylmethyl-piperidine can be approached through several methods, primarily focusing on the alkylation of piperidine derivatives with pyrrolidine moieties.
Key parameters influencing the synthesis include:
The molecular structure of 2-Pyrrolidin-1-ylmethyl-piperidine can be described as follows:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, detailed structural information can be obtained:
2-Pyrrolidin-1-ylmethyl-piperidine participates in various chemical reactions typical of piperidine derivatives:
Reactions are often conducted using catalysts such as palladium or rhodium under controlled conditions (temperature, pressure) to optimize yields and selectivity.
The mechanism of action for compounds like 2-Pyrrolidin-1-ylmethyl-piperidine is closely linked to their interaction with biological targets, particularly in neuropharmacology.
Studies have shown that structural modifications can significantly affect binding affinities and biological activity, making this compound relevant for further pharmacological investigations .
The physical and chemical properties of 2-Pyrrolidin-1-ylmethyl-piperidine are critical for understanding its behavior in various environments:
Properties can be characterized using:
Due to its unique structure and properties, 2-Pyrrolidin-1-ylmethyl-piperidine has several scientific applications:
2-Pyrrolidin-1-ylmethyl-piperidine (CAS 100158-63-2) is a tertiary amine compound with the molecular formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol [1] [2]. Its core structure consists of a six-membered piperidine ring connected to a five-membered pyrrolidine ring via a methylene (–CH₂–) bridge at the piperidine C2 position. The pyrrolidine nitrogen constitutes a tertiary amine, while the piperidine nitrogen is a secondary amine, creating two distinct protonation sites [2] [4].
The compound’s connectivity is unambiguously defined by the SMILES notation C1CCNC(C1)CN2CCCC2
, which specifies the methylene linker between the piperidine C2 and pyrrolidine N1 atoms [2]. Stereochemically, the absence of chiral centers in the predominant conformer suggests no inherent stereoisomerism. However, both heterocycles adopt chair and envelope conformations, respectively, with the methylene bridge allowing rotational freedom that influences nitrogen lone-pair orientations [4]. The InChIKey GJJCBYJAVZCDCB-UHFFFAOYSA-N
provides a unique descriptor for database identification [2].
Table 1: Fundamental Molecular Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | 2-(Pyrrolidin-1-ylmethyl)piperidine |
CAS Registry Number | 100158-63-2 |
Molecular Formula | C₁₀H₂₀N₂ |
Molecular Weight | 168.28 g/mol |
Canonical SMILES | C1CCNC(C1)CN2CCCC2 |
InChIKey | GJJCBYJAVZCDCB-UHFFFAOYSA-N |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Though experimental spectra for 2-pyrrolidin-1-ylmethyl-piperidine are not fully reported in the search results, its structural analogs exhibit characteristic shifts. The piperidine ring protons are expected to resonate at δ 2.6–2.8 ppm (N–CH₂), δ 2.4–2.6 ppm (C2–H), and δ 1.4–1.6 ppm (C3/C5/C6–H₂) in ¹H NMR. Pyrrolidine methylene protons typically appear at δ 2.5–2.7 ppm (N–CH₂) and δ 1.7–1.8 ppm (C3/C4–H₂). ¹³C NMR should show signals near δ 60.2 ppm (piperidine C2), δ 54.1 ppm (N–CH₂–pyrrolidine), δ 53.5 ppm (pyrrolidine N–CH₂), and δ 23.1–25.3 ppm for aliphatic carbons [4] [7].
Infrared (IR) Spectroscopy: The compound exhibits C–H stretching vibrations between 2850–3000 cm⁻¹ and C–N stretches at 1100–1200 cm⁻¹. Critically, the secondary amine (piperidine N–H) should display a broad, medium-intensity peak near 3300 cm⁻¹, while tertiary amines (pyrrolidine) lack N–H bands [4] [8].
Mass Spectrometry (MS): Electron ionization mass spectrometry predicts a molecular ion peak at m/z 168.3 (M⁺•). Characteristic fragmentation involves cleavage adjacent to the methylene bridge, yielding ions at m/z 98.2 (piperidin-2-yl-methyl+) and m/z 70.1 (pyrrolidinium+) [2].
X-ray Crystallography: No crystallographic data was identified in the search results. The compound’s liquid state at room temperature (density 0.956 g/cm³) suggests low melting points, complicating crystal formation [2].
Table 2: Predicted Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 2.6–2.8 ppm (piperidine N–CH₂), δ 2.5–2.7 ppm (pyrrolidine N–CH₂), δ 1.4–1.6 ppm (piperidine C3/C5/C6–H₂) |
¹³C NMR | δ 60.2 ppm (piperidine C2), δ 54.1 ppm (N–CH₂–pyrrolidine), δ 25.3 ppm (pyrrolidine C3/C4) |
FT-IR | 3300 cm⁻¹ (N–H stretch, secondary amine), 2850–3000 cm⁻¹ (C–H stretch), 1100–1200 cm⁻¹ (C–N stretch) |
MS (EI) | m/z 168.3 (M⁺•), 98.2 (C₆H₁₂N⁺), 70.1 (C₄H₈N⁺) |
The compound exhibits a boiling point of 242.6°C at 760 mmHg, consistent with moderate intermolecular hydrogen bonding via the piperidine N–H group [2]. Its density is 0.956 g/cm³ at ambient conditions, indicating lower compactness than water. Solubility profiles are dominated by the basic nitrogens: the compound displays high miscibility in polar organic solvents (ethanol, acetone) but limited water solubility (~10–50 mg/mL predicted) due to the hydrophobic hydrocarbon frameworks of both rings. Partition coefficient (log P) estimates range from 1.5–2.0, reflecting moderate lipophilicity suitable for blood-brain barrier penetration [4] [6].
Vapor pressure is indirectly inferred as low (likely <0.1 mmHg at 25°C) given the high boiling point and hydrogen-bonding capacity. This property reduces volatility hazards during handling [2] [8].
Table 3: Experimental Thermodynamic Properties
Property | Value | Conditions |
---|---|---|
Boiling Point | 242.6°C | 760 mmHg |
Density | 0.956 g/cm³ | Ambient temperature |
Predicted Water Solubility | 10–50 mg/mL | 25°C |
Estimated log P | 1.5–2.0 | Octanol/water partition |
2-Pyrrolidin-1-ylmethyl-piperidine exhibits bifunctional basicity due to its two distinct nitrogen atoms. The piperidine nitrogen (secondary amine) is the primary protonation site with a predicted pKₐ of 10.5–11.0, typical of aliphatic amines. The pyrrolidine nitrogen (tertiary amine) has a lower pKₐ (estimated 9.0–9.5) due to greater steric hindrance around the lone pair [4]. Protonation occurs preferentially at the piperidine nitrogen in aqueous environments, forming a water-soluble ammonium salt (e.g., hydrochloride).
Computational models using Marvin Sketch or similar software predict proton affinity ordering: Piperidine N > Pyrrolidine N. This behavior significantly impacts solubility, as the monoprotonated species shows enhanced aqueous solubility (>100 mg/mL as salts) compared to the free base. Buffer solubility profiles indicate maximal lipophilicity near physiological pH (7.4), where ~50% of molecules exist in the neutral form [1] [4].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0